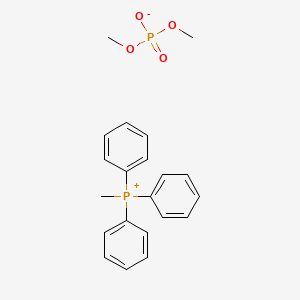

Methyltriphenylphosphonium dimethyl phosphate

Description

Dimethyl phosphate and methyl(triphenyl)phosphanium are two distinct organophosphorus compounds. Dimethyl phosphate is an organophosphorus compound with the formula (CH₃O)₂PO₂H. It is a colorless liquid known for its high reactivity due to the presence of the P-H bond . Methyl(triphenyl)phosphanium, on the other hand, is an organophosphorus compound with the formula [(C₆H₅)₃PCH₃]⁺. It is a white solid that is soluble in polar organic solvents and is commonly used as a precursor to methylenetriphenylphosphorane .

Properties

CAS No. |

20445-91-4 |

|---|---|

Molecular Formula |

C21H24O4P2 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

dimethyl phosphate;methyl(triphenyl)phosphanium |

InChI |

InChI=1S/C19H18P.C2H7O4P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-7(3,4)6-2/h2-16H,1H3;1-2H3,(H,3,4)/q+1;/p-1 |

InChI Key |

AVRUQJIZSCIKJJ-UHFFFAOYSA-M |

Canonical SMILES |

COP(=O)([O-])OC.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Dimethyl Phosphate

Dimethyl phosphate can be synthesized by the methanolysis of phosphorus trichloride or by heating diethylphosphite in methanol . Industrial production methods often involve the use of phosphorus trichloride and methanol under controlled conditions to ensure high yield and purity.

Methyl(triphenyl)phosphanium

Methyl(triphenyl)phosphanium bromide is produced by treating triphenylphosphine with methyl bromide . The reaction is typically carried out in a polar organic solvent to facilitate the formation of the phosphonium salt. The reaction conditions are mild, usually at room temperature, and the product is obtained in high yield.

Chemical Reactions Analysis

Dimethyl Phosphate

Dimethyl phosphate undergoes various chemical reactions, including:

Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.

Substitution: It can react with aryl and vinyl halides under microwave irradiation to form aryl phosphonates.

Methyl(triphenyl)phosphanium

Methyl(triphenyl)phosphanium bromide is primarily used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes . The reaction involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to form the desired alkene.

Scientific Research Applications

Dimethyl Phosphate

Dimethyl phosphate is used in various scientific research applications, including:

Chemistry: It is a reagent for generating other organophosphorus compounds.

Biology: It is used in the synthesis of biologically relevant structures.

Industry: It is used as a working fluid in absorption refrigeration technology.

Methyl(triphenyl)phosphanium

Methyl(triphenyl)phosphanium bromide has several applications in scientific research:

Mechanism of Action

Dimethyl Phosphate

The mechanism of action of dimethyl phosphate involves its high reactivity due to the presence of the P-H bond. This bond can undergo various chemical transformations, making it a versatile reagent in organic synthesis .

Methyl(triphenyl)phosphanium

Methyl(triphenyl)phosphanium bromide exerts its effects through the formation of a phosphonium ylide, which then reacts with carbonyl compounds to form alkenes.

Comparison with Similar Compounds

Dimethyl Phosphate

Similar compounds include diethyl phosphite and dimethyl phosphonate. Dimethyl phosphate is unique due to its high reactivity and versatility in organic synthesis .

Methyl(triphenyl)phosphanium

Similar compounds include ethyltriphenylphosphonium bromide and methoxymethyltriphenylphosphonium chloride. Methyl(triphenyl)phosphanium bromide is unique due to its widespread use in the Wittig reaction and its ability to form stable ylides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.